N-Acetylperosamine
N-Acetylperosamine
Brand Name:
Vulcanchem
CAS No.:
14131-56-7
VCID:
VC20959879
InChI:
InChI=1S/C8H15NO5/c1-3-5(9-4(2)10)6(11)7(12)8(13)14-3/h3,5-8,11-13H,1-2H3,(H,9,10)/t3-,5-,6+,7+,8?/m1/s1
SMILES:
CC1C(C(C(C(O1)O)O)O)NC(=O)C
Molecular Formula:
C8H15NO5
Molecular Weight:
205.21 g/mol
N-Acetylperosamine
CAS No.: 14131-56-7
Cat. No.: VC20959879
Molecular Formula: C8H15NO5
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14131-56-7 |
|---|---|
| Molecular Formula | C8H15NO5 |
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | N-[(2R,3S,4S,5S)-4,5,6-trihydroxy-2-methyloxan-3-yl]acetamide |
| Standard InChI | InChI=1S/C8H15NO5/c1-3-5(9-4(2)10)6(11)7(12)8(13)14-3/h3,5-8,11-13H,1-2H3,(H,9,10)/t3-,5-,6+,7+,8?/m1/s1 |
| Standard InChI Key | LMIZXKMXHCOVTQ-PDMHJPEASA-N |
| Isomeric SMILES | C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)NC(=O)C |
| SMILES | CC1C(C(C(C(O1)O)O)O)NC(=O)C |
| Canonical SMILES | CC1C(C(C(C(O1)O)O)O)NC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator